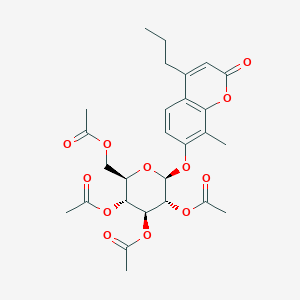![molecular formula C22H30N2O3S B11159713 3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B11159713.png)
3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the sulfonyl group: This step typically involves the reaction of the tetracyclic core with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Final purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of various substituted tetracyclic compounds.
Scientific Research Applications
3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[77102,7
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and structural properties make it suitable for use in the development of new materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene: Lacks the sulfonyl and methoxyphenyl groups.
3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane: Similar structure but lacks the double bond.
Uniqueness
3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene is unique due to the presence of both the sulfonyl and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H30N2O3S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |
InChI |
InChI=1S/C22H30N2O3S/c1-27-19-7-9-20(10-8-19)28(25,26)24-12-4-5-16-13-17-14-18(22(16)24)15-23-11-3-2-6-21(17)23/h7-10,13,17-18,21-22H,2-6,11-12,14-15H2,1H3 |
InChI Key |
OEHFYGYYYQJAMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-dimethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159634.png)

![9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159662.png)
![7'-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11159664.png)
![4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11159672.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B11159676.png)
![2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B11159681.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11159685.png)
![3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11159697.png)
![(2S)-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11159716.png)
![8-[(dimethylamino)methyl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159718.png)

![(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11159732.png)
